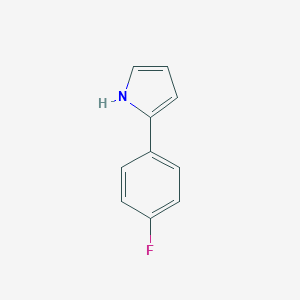
2-(4-Fluorophenyl)-1H-pyrrole
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “2-(4-Fluorophenyl)-1H-pyrrole” would consist of a pyrrole ring attached to a 4-fluorophenyl group. The exact structure would depend on the specific orientation and configuration of these groups .Chemical Reactions Analysis
The chemical reactions of “2-(4-Fluorophenyl)-1H-pyrrole” would depend on the specific conditions and reagents used. Pyrrole compounds are known to undergo a variety of chemical reactions, including electrophilic substitution and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Fluorophenyl)-1H-pyrrole” would depend on its specific structure. Factors that could influence these properties include the presence of the fluorine atom and the aromaticity of the pyrrole and phenyl groups .Applications De Recherche Scientifique
Anticancer Potential : A derivative, 4-chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, has potential as a lead compound for developing new anti-cancer drugs (Murthy et al., 2017).
Anti-inflammatory Activity : The anti-inflammatory activity of 2-(4-fluorophenyl)-1H-pyrroles is associated with inhibiting the cyclooxygenase-2 (COX2) enzyme (Wilkerson et al., 1995).
Anti-HIV Properties : Modified 2-(4-fluorophenyl)-1H-pyrrole scaffolds have shown significant antiviral potencies against HIV-1 with low toxicity (Liu et al., 2016).
Effectiveness in Arthritis Model : These compounds are active in the rat adjuvant arthritis model, particularly the 2-halo derivatives (Wilkerson et al., 1994).
Supramolecular Chemistry : Derivatives can form dimers and supramolecular arrangements, showing potential in the field of materials science (Gomes et al., 2011).
Antimycobacterial Agent : Certain derivatives like 1-(4-fluorophenyl)-2-ethyl-3-(thiomorpholin-4-yl)methyl-5-(4-methylphenyl)-1H-pyrrole have shown promise as antimycobacterial agents (Biava et al., 2009).
Electrochromic Device Applications : The copolymer with 3,4-ethylene dioxythiophene has been used in electrochromic devices due to its color-changing properties (Türkarslan et al., 2007).
Cholesterol Biosynthesis Inhibition : The 2-(4-fluorophenyl)-5-isopropyl derivative shows significant activity in inhibiting cholesterol biosynthesis (Roth et al., 1990).
Synthesis of Selective COX-2 Inhibitors : It's used in synthesizing COX-2 inhibitors, important for treating inflammation and pain (Saemian et al., 2007).
Chemical Properties and Structural Studies : Research has also been conducted on its chemical properties, crystal structure, and directing effects due to the fluorine atom (Faigl et al., 1998); (Santos & Silva, 2010); (Thaher et al., 2009).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOFHYTVTLZQJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-1H-pyrrole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






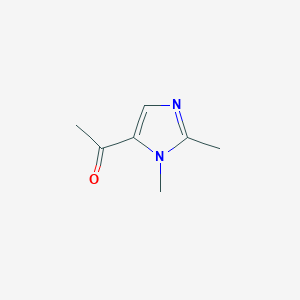
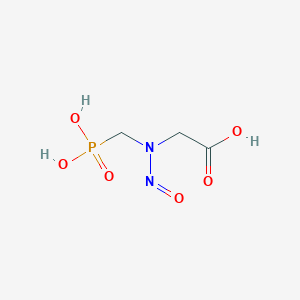
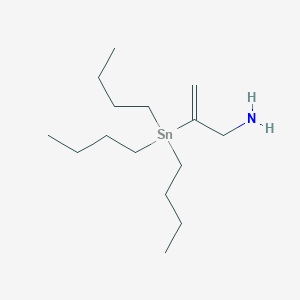
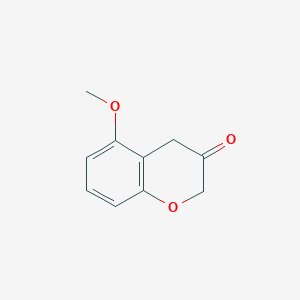

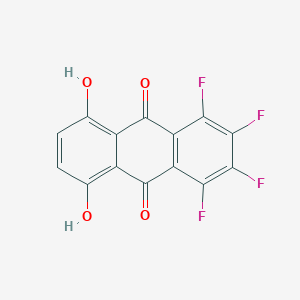
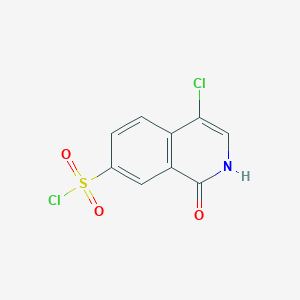
![2-[(Diisopropylamino)carbonyl]phenylboronic acid](/img/structure/B27341.png)


